N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16295734
Molecular Formula: C22H21N5O2S
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N5O2S |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H21N5O2S/c1-15-8-9-17(12-16(15)2)24-20(28)14-30-22-26-25-21(19-7-3-4-10-23-19)27(22)13-18-6-5-11-29-18/h3-12H,13-14H2,1-2H3,(H,24,28) |
| Standard InChI Key | VERAVZHFSVAIEC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4)C |
Introduction
Structural Features
This compound features a 1,2,4-triazole ring, a furan moiety, and a pyridine derivative, all of which are linked through a sulfanyl group to an acetamide functionality. The presence of these heterocyclic rings suggests potential interactions with various biological targets, making it of interest in medicinal chemistry.
| Structural Component | Description |
|---|---|
| 1,2,4-Triazole Ring | Known for biological activity, particularly antimicrobial and antifungal properties. |
| Furan Moiety | Enhances potential therapeutic applications due to its unique chemical properties. |
| Pyridine Derivative | Contributes to the compound's potential biological activity and interaction with targets. |
| Acetamide Functionality | Provides a site for further chemical modification or interaction with biological systems. |
Synthesis
The synthesis of similar triazole derivatives typically involves multiple steps, including the formation of the triazole ring and the incorporation of the furan and pyridine moieties. Common methods involve the use of hydrazine hydrate and various organic solvents under controlled conditions to ensure high yields and purity.
Potential Applications
Compounds with similar structures have been studied for their potential in medicinal chemistry, particularly in the development of antimicrobial and antifungal agents. The presence of multiple functional groups allows for diverse chemical interactions, which may contribute to various biological activities.
Research Findings
While specific research findings on N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide are not available, studies on related compounds suggest promising biological activities. For instance, triazole derivatives have shown efficacy against fungal strains, often surpassing that of established antifungal drugs like fluconazole .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume